3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimido[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and urea . The reaction conditions often include refluxing in ethanol or another suitable solvent under nitrogen atmosphere to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the pyrimido[2,1-f]purine core and the presence of both ethoxyethyl and hydroxy groups
Properties
Molecular Formula |
C20H25N5O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-10-9-23-18(27)16-17(22(3)20(23)28)21-19-24(11-15(26)12-25(16)19)14-7-5-13(2)6-8-14/h5-8,15,26H,4,9-12H2,1-3H3 |
InChI Key |
CTYJOLZWPKOBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)O)N(C1=O)C |
Origin of Product |
United States |
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